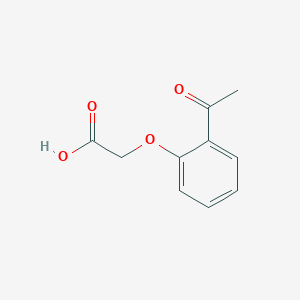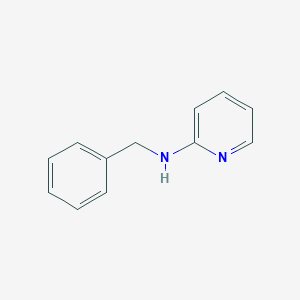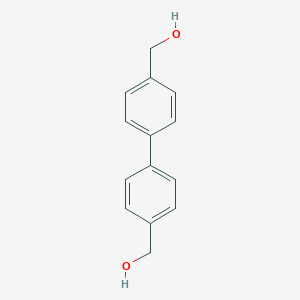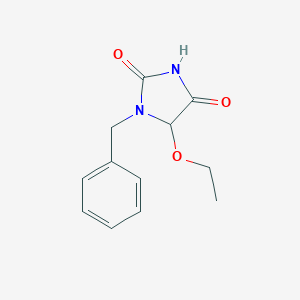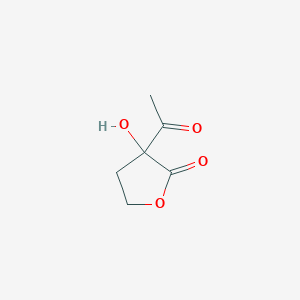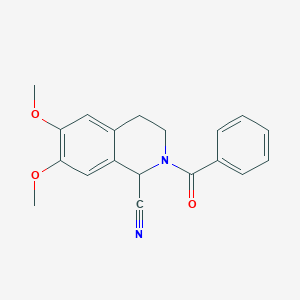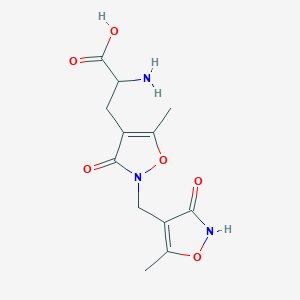
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid, commonly known as AMPA, is a synthetic compound that acts as a non-selective agonist of the glutamate receptor. It is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors.
作用機序
AMPA acts as a non-selective agonist of the glutamate receptor. It binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a series of events that ultimately result in the depolarization of the cell membrane and the generation of an action potential. This mechanism of action is responsible for the excitatory effects of AMPA on neurons.
生化学的および生理学的効果
The activation of AMPA receptors by AMPA leads to the depolarization of the cell membrane and the generation of an action potential. This depolarization of the cell membrane leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the physiological effects of AMPA. The biochemical effects of AMPA include the modulation of the activity of various enzymes and the regulation of gene expression.
実験室実験の利点と制限
AMPA is an important research tool in neuroscience and has several advantages and limitations for lab experiments. The advantages of using AMPA in lab experiments include its high potency, specificity, and availability. The limitations of using AMPA in lab experiments include its non-specificity, potential toxicity, and the need for caution in experimental design and interpretation.
将来の方向性
There are several future directions for the use of AMPA in scientific research. One future direction is the development of more selective agonists and antagonists of the glutamate receptor. Another future direction is the investigation of the role of AMPA in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the use of AMPA in combination with other research tools, such as optogenetics and electrophysiology, may provide new insights into the function of glutamate receptors in the brain.
合成法
AMPA can be synthesized by a multistep process involving the reaction of various reagents. The synthesis of AMPA involves the reaction of 3-hydroxy-5-methylisoxazole with 2-amino-3-methylbutyric acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to form the desired product. The final product is purified by column chromatography to obtain pure AMPA.
科学的研究の応用
AMPA is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic transmission, learning, and memory. AMPA is also used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
131417-67-9 |
|---|---|
製品名 |
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid |
分子式 |
C12H15N3O6 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
InChIキー |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
正規SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
その他のCAS番号 |
131417-67-9 |
同義語 |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
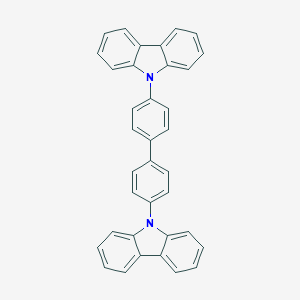
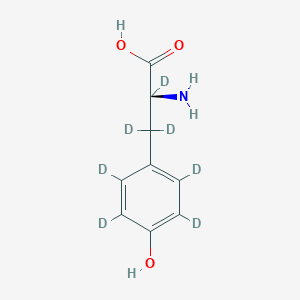
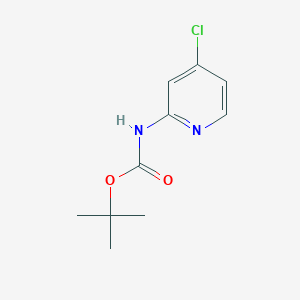
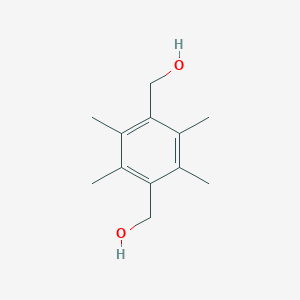
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
